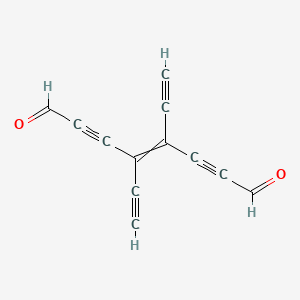
4,5-Diethynyloct-4-ene-2,6-diynedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diethynyloct-4-ene-2,6-diynedial is an organic compound with the molecular formula C12H4O2 It is characterized by its unique structure, which includes ethynyl groups and a conjugated system of double and triple bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethynyloct-4-ene-2,6-diynedial typically involves multi-step organic reactions. One common method includes the coupling of ethynyl-containing precursors under controlled conditions. The reaction conditions often require the use of catalysts, such as palladium or copper, to facilitate the coupling reactions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Diethynyloct-4-ene-2,6-diynedial undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to a variety of reduced products.
Substitution: The ethynyl groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
4,5-Diethynyloct-4-ene-2,6-diynedial has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its conjugated system and reactive ethynyl groups.
Mecanismo De Acción
The mechanism by which 4,5-Diethynyloct-4-ene-2,6-diynedial exerts its effects involves interactions with molecular targets through its conjugated system and reactive functional groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved may include electron transfer, radical formation, and nucleophilic addition.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Diethynyloct-4-en-2,6-diynedinitrile: Similar structure but with nitrile groups instead of aldehyde groups.
4,5-Diethynyl-4-octene-2,6-diynedinitrile: Another compound with a similar backbone but different functional groups.
Uniqueness
4,5-Diethynyloct-4-ene-2,6-diynedial is unique due to its specific combination of ethynyl groups and conjugated system, which imparts distinct chemical reactivity and potential for diverse applications. Its aldehyde groups also provide additional sites for chemical modification, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
823813-79-2 |
|---|---|
Fórmula molecular |
C12H4O2 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
4,5-diethynyloct-4-en-2,6-diynedial |
InChI |
InChI=1S/C12H4O2/c1-3-11(7-5-9-13)12(4-2)8-6-10-14/h1-2,9-10H |
Clave InChI |
AQSJQRCLDWOPNA-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=C(C#C)C#CC=O)C#CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B14204795.png)
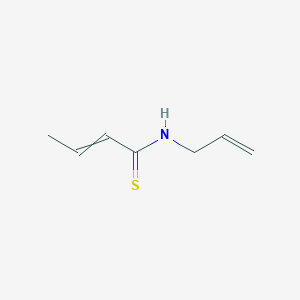
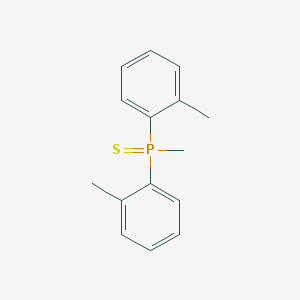
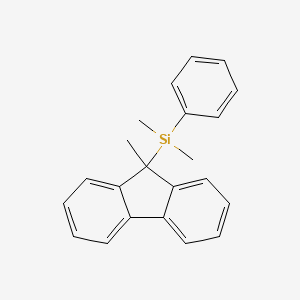
![3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol](/img/structure/B14204821.png)
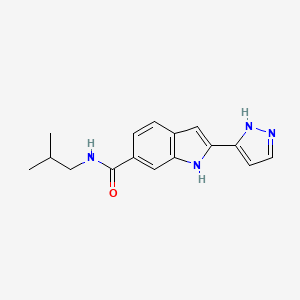
![19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol](/img/structure/B14204823.png)
![2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide](/img/structure/B14204824.png)
![({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene](/img/structure/B14204826.png)
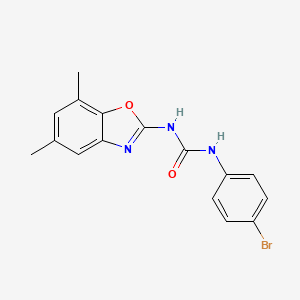
![N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine](/img/structure/B14204829.png)
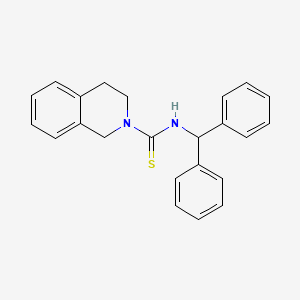
![7,8-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14204838.png)
![Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14204854.png)
